molecular formula C17H19N5S B2649406 6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine CAS No. 339106-39-7

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2649406
CAS No.: 339106-39-7
M. Wt: 325.43
InChI Key: DDCLTFGCYAKUGQ-UHFFFAOYSA-N
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Description

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine ( 339106-39-7) is a chemical compound with the molecular formula C17H19N5S and a molecular weight of 325.43 g/mol . This compound features a pyrazolo[3,4-d]pyrimidine core structure, which is recognized in medicinal chemistry as a privileged scaffold and a bioisostere of the purine nucleoside base found in naturally occurring heterocycles . This structural characteristic allows it to mimic adenine and serve as a key pharmacophore for designing molecules that target ATP-binding sites in various enzymes . The primary research value of this compound and its structural analogs lies in their potential as anticancer agents, specifically through the inhibition of critical protein kinases. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK) and cyclin-dependent kinase 2 (CDK2) . These kinases play a fundamental role in cellular processes such as growth, differentiation, and proliferation, and their aberrant activity is a hallmark of numerous cancers . For instance, closely related derivatives have demonstrated excellent broad-spectrum cytotoxic activity in the NCI 60 cancer cell line panel and significant enzymatic inhibitory activity against EGFR with IC50 values in the nanomolar range . The mechanism of action for this class of compounds involves competing with ATP for binding at the catalytic domain of the target kinase. The flat heteroaromatic pyrazolopyrimidine system occupies the adenine binding pocket, while the phenyl and piperidinyl substituents are designed to interact with adjacent hydrophobic regions of the active site, leading to effective enzyme inhibition and subsequent suppression of tumor cell proliferation . This product is intended for research purposes only, specifically for use in in vitro biochemical and cell-based assays to explore kinase inhibition, anticancer mechanisms, and structure-activity relationships. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S/c1-23-17-19-15(21-10-6-3-7-11-21)14-12-18-22(16(14)20-17)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCLTFGCYAKUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization of appropriate hydrazine derivatives with 3-aminopyrazole under acidic conditions.

    Introduction of the methylsulfanyl group: This step involves the nucleophilic substitution of a halogenated pyrazolo[3,4-d]pyrimidine intermediate with a thiol reagent such as methylthiol.

    Attachment of the phenyl group: This can be done via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrazolo[3,4-d]pyrimidine intermediate.

    Incorporation of the piperidin-1-yl group: This step involves the nucleophilic substitution of a halogenated pyrazolo[3,4-d]pyrimidine intermediate with piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride.

    Substitution: The halogenated intermediates in the synthesis can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Piperidine, methylthiol, phenylboronic acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine structures, including 6-methylsulfanyl derivatives, exhibit significant inhibitory effects on various cancer cell lines. For instance, a study reported that compounds based on this scaffold showed promising activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines, with IC50 values indicating potent bioactivity .

Cell Line IC50 (nM) Significance
MCF-7Data not providedp < 0.0001 vs. control
HepG2Data not providedp < 0.0001 vs. control
HCT-116Data not providedp < 0.0001 vs. control

The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that compounds like 6-methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine could be developed as CDK inhibitors for cancer therapy .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown antimicrobial activity. Studies have evaluated its efficacy against various bacterial and fungal strains, demonstrating significant inhibition of growth. The structural characteristics of pyrazolo[3,4-d]pyrimidine derivatives contribute to their ability to disrupt microbial cell functions .

Neurological Applications

The compound's structure also suggests potential applications in neurology. Pyrazolo[3,4-d]pyrimidines have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. There is ongoing research into their role as potential treatments for neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system receptors .

Mechanistic Insights and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and selectivity. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example, substituents on the phenyl ring or alterations in the piperidine moiety can enhance binding affinity to target proteins or improve pharmacokinetic properties .

Future Directions and Case Studies

Future research should focus on:

  • In Vivo Studies : Transitioning from in vitro findings to animal models to evaluate therapeutic efficacy and safety.
  • Combination Therapies : Investigating the compound's effectiveness in combination with existing therapies to enhance anticancer or antimicrobial effects.
  • Clinical Trials : Initiating clinical trials to assess its safety profile and therapeutic potential in humans.

A notable case study includes a recent investigation where a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer properties, leading to the identification of several lead compounds with enhanced activity against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • 1-(4-Methylphenyl) derivative (CAS 339106-50-2): Replaces the phenyl group with a 4-methylphenyl substituent. Molecular Formula: C₁₈H₂₁N₅S; Molar Mass: 339.46 g/mol.
  • 1-(4-Methoxybenzyl) derivative (CAS 1044139-94-7):

    • Features a 4-methoxybenzyl group.
    • Impact : The methoxy group introduces hydrogen-bonding capacity, while the benzyl moiety increases steric bulk. Oxidation of the methylsulfanyl to sulfonyl enhances polarity (PSA: ~90 Ų) .
    • Molecular Formula : C₁₄H₁₄N₄O₃S; Molar Mass : 318.36 g/mol.

Substituent Variations at Position 4

  • 4-(Isopropylamino) derivative (CAS 477845-74-2): Replaces piperidine with isopropylamine. Impact: Reduced basicity compared to piperidine, lowering solubility in acidic environments. The smaller substituent may improve binding to compact active sites . Molecular Formula: C₁₅H₁₇N₅S; Molar Mass: 299.39 g/mol.
  • 4-(4-Benzhydrylpiperazinyl) derivative (CAS 313518-78-4):

    • Incorporates a benzhydrylpiperazine group.
    • Impact : The bulky benzhydryl group enhances hydrophobic interactions, while the piperazine ring introduces additional hydrogen-bonding sites. This modification is common in CNS-targeting compounds .

Substituent Variations at Position 6

  • 6-Hydroxylamino derivative (Figure 15B, ): Replaces methylsulfanyl with hydroxylamino.
  • 6-Sulfonyl derivative (CAS 1044139-94-7):

    • Oxidized methylsulfanyl to sulfonyl.
    • Impact : Enhances electron-withdrawing effects, stabilizing the compound against nucleophilic attack. The sulfonyl group also improves binding to polar residues in enzyme active sites .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Position 1 Position 4 Position 6 Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound Phenyl Piperidin-1-yl Methylsulfanyl C₁₈H₂₀N₅S 338.45 Moderate lipophilicity, basic
1-(4-Methylphenyl) analog 4-Methylphenyl Piperidin-1-yl Methylsulfanyl C₁₈H₂₁N₅S 339.46 Increased logP
4-Isopropylamino analog Phenyl Isopropylamino Methylsulfanyl C₁₅H₁₇N₅S 299.39 Reduced basicity
6-Sulfonyl derivative 4-Methoxybenzyl Piperidin-1-yl Sulfonyl C₁₄H₁₄N₄O₃S 318.36 High polarity, enhanced stability

Biological Activity

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine (commonly referred to as compound 1) is a novel compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H19N5SC_{17}H_{19}N_{5}S with a molecular weight of approximately 341.43 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including compound 1. In vitro assays have demonstrated that these compounds exhibit significant inhibitory effects on various cancer cell lines.

Cell Line IC50 (nM) Reference
MCF-750
HepG-245
HCT-11640

These results indicate that compound 1 may act as a potent anticancer agent, particularly against breast and liver cancer cells.

Kinase Inhibition

Compound 1 has been identified as a potential inhibitor of several kinases involved in cancer progression. The inhibition of protein kinase C (PKC) has been particularly noted, which plays a crucial role in cellular signaling pathways associated with cancer cell proliferation and survival .

The mechanism by which compound 1 exerts its biological effects involves the modulation of various signaling pathways. It is hypothesized that the pyrazolo[3,4-d]pyrimidine scaffold interacts with ATP-binding sites in kinases, thereby inhibiting their activity and leading to reduced cell proliferation and increased apoptosis in cancer cells .

Study on Antiviral Activity

A notable study investigated the antiviral properties of pyrazolo compounds, including compound 1. The research focused on the inhibition of viral replication in cell cultures infected with measles virus. Results indicated that compound 1 significantly reduced viral loads compared to untreated controls, suggesting its potential as an antiviral agent .

Research on Antimicrobial Properties

Another study explored the antimicrobial activity of related pyrazolo compounds. While specific data on compound 1 was not provided, similar compounds demonstrated effective antibacterial and antifungal activities against various pathogens, indicating a broader spectrum of biological activity that may include compound 1 .

Q & A

Q. What are the recommended synthetic pathways for 6-methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogs of this compound are synthesized by reacting pyrazolo[3,4-d]pyrimidine precursors with alkyl/aryl halides in solvents like dry acetonitrile or dichloromethane under reflux. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, improving substitution efficiency .
  • Temperature : Reflux conditions (~80°C) are critical for driving reactions to completion within 6–12 hours .
  • Purification : Recrystallization from acetonitrile or ethanol yields >90% purity, confirmed by TLC and NMR .

Q. How should researchers characterize the structural and functional groups of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and piperidine/methylsulfanyl groups (δ 1.2–3.1 ppm) .
  • IR spectroscopy : Confirm the presence of C-S (600–700 cm⁻¹) and pyrimidine ring vibrations (1500–1600 cm⁻¹) .
  • X-ray crystallography : Resolve bond angles and spatial arrangement, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves and lab coats to prevent skin contact. Contaminated clothing must be removed immediately .
  • First aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation with the SDS .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer: Discrepancies in reported activities (e.g., antiviral vs. anticancer) often arise from assay conditions or substituent effects. To address this:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methylsulfanyl vs. benzylsulfanyl) and test against standardized cell lines (e.g., HeLa, MCF-7) .
  • Dose-response profiling : Use IC₅₀ values to compare potency across studies. For example, piperidinyl derivatives often show enhanced kinase inhibition due to improved lipophilicity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • LogP modulation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperidine ring to improve solubility without compromising target binding .
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. Methylsulfanyl groups are prone to oxidation; replacing them with trifluoromethyl may enhance stability .

Q. How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

  • HPLC-MS monitoring : Track impurities like des-methylsulfanyl byproducts (e.g., 1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine) using a C18 column and gradient elution (0.1% TFA in acetonitrile/water) .
  • Process optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of methylsulfanylating agent) to minimize side-product formation .

Analytical and Experimental Design Challenges

Q. What advanced techniques validate target engagement in cellular assays?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Confirm binding to kinases (e.g., PI3K or JAK2) by monitoring protein stability shifts post-treatment .
  • Click chemistry probes : Incorporate alkyne tags into the piperidine ring for pull-down assays and proteomic profiling .

Q. How do researchers address low crystallinity in X-ray diffraction studies?

Methodological Answer:

  • Co-crystallization : Use co-formers like succinic acid to improve crystal packing .
  • High-throughput screening : Test >50 solvent combinations (e.g., DMSO/water, ethanol/ethyl acetate) to identify optimal crystallization conditions .

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